molecular formula C26H23BrN4O2 B11063553 5-(4-bromophenyl)-7-(4-ethoxyphenyl)-6-(pyridin-3-yl)-2,3,6,7-tetrahydropyrrolo[3,4-e][1,4]diazepin-8(1H)-one

5-(4-bromophenyl)-7-(4-ethoxyphenyl)-6-(pyridin-3-yl)-2,3,6,7-tetrahydropyrrolo[3,4-e][1,4]diazepin-8(1H)-one

Cat. No.: B11063553
M. Wt: 503.4 g/mol
InChI Key: NYTYUUHSJRCHAR-UHFFFAOYSA-N
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Description

5-(4-BROMOPHENYL)-7-(4-ETHOXYPHENYL)-6-(3-PYRIDYL)-2,3,6,7-TETRAHYDROPYRROLO[3,4-E][1,4]DIAZEPIN-8(1H)-ONE is a complex organic compound with a unique structure that includes bromophenyl, ethoxyphenyl, and pyridyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-BROMOPHENYL)-7-(4-ETHOXYPHENYL)-6-(3-PYRIDYL)-2,3,6,7-TETRAHYDROPYRROLO[3,4-E][1,4]DIAZEPIN-8(1H)-ONE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to cyclization and functional group modifications to achieve the final product. Common reagents used in these reactions include bromobenzene, ethoxybenzene, and pyridine derivatives. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(4-BROMOPHENYL)-7-(4-ETHOXYPHENYL)-6-(3-PYRIDYL)-2,3,6,7-TETRAHYDROPYRROLO[3,4-E][1,4]DIAZEPIN-8(1H)-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, affecting its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted analogs.

Scientific Research Applications

5-(4-BROMOPHENYL)-7-(4-ETHOXYPHENYL)-6-(3-PYRIDYL)-2,3,6,7-TETRAHYDROPYRROLO[3,4-E][1,4]DIAZEPIN-8(1H)-ONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-(4-BROMOPHENYL)-7-(4-ETHOXYPHENYL)-6-(3-PYRIDYL)-2,3,6,7-TETRAHYDROPYRROLO[3,4-E][1,4]DIAZEPIN-8(1H)-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-BROMOPHENYL)-7-(4-ETHOXYPHENYL)-6-(3-PYRIDYL)-2,3,6,7-TETRAHYDROPYRROLO[3,4-E][1,4]DIAZEPIN-8(1H)-ONE is unique due to its specific combination of functional groups and its potential for diverse chemical reactivity. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C26H23BrN4O2

Molecular Weight

503.4 g/mol

IUPAC Name

5-(4-bromophenyl)-7-(4-ethoxyphenyl)-6-pyridin-3-yl-1,2,3,6-tetrahydropyrrolo[3,4-e][1,4]diazepin-8-one

InChI

InChI=1S/C26H23BrN4O2/c1-2-33-21-11-9-20(10-12-21)31-25(18-4-3-13-28-16-18)22-23(17-5-7-19(27)8-6-17)29-14-15-30-24(22)26(31)32/h3-13,16,25,30H,2,14-15H2,1H3

InChI Key

NYTYUUHSJRCHAR-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(C3=C(C2=O)NCCN=C3C4=CC=C(C=C4)Br)C5=CN=CC=C5

Origin of Product

United States

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